Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)-
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Overview
Description
Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- is an organic compound with the molecular formula C11H20O2 It consists of a cyclohexanol ring substituted with a 1-methyl-1-oxiranylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- can be achieved through several methods. One common approach involves the epoxidation of 1-methyl-1-cyclohexene followed by the ring-opening reaction with a suitable nucleophile. The reaction conditions typically involve the use of peracids or hydrogen peroxide as oxidizing agents for the epoxidation step, and acidic or basic conditions for the ring-opening step.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts such as titanium silicalite or other metal oxides may be employed to enhance the efficiency of the epoxidation reaction. The choice of solvents and reaction conditions is optimized to minimize by-products and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized cyclohexanol derivatives.
Scientific Research Applications
Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- involves its interaction with specific molecular targets and pathways. For example, the epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activity or the alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexanol without the epoxide group.
1-Methylcyclohexanol: A cyclohexanol with a methyl group but no epoxide.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-: A cyclohexanol with a different substitution pattern.
Uniqueness
Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- is unique due to the presence of both the cyclohexanol ring and the epoxide group
Properties
CAS No. |
61276-52-6 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-[2-(oxiran-2-yl)propan-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H20O2/c1-10(2,9-8-13-9)11(12)6-4-3-5-7-11/h9,12H,3-8H2,1-2H3 |
InChI Key |
KKEOSILAVQFMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CO1)C2(CCCCC2)O |
Origin of Product |
United States |
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